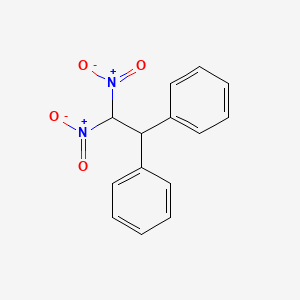
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential as an anti-parasitic drug. It was first synthesized in 1972 by researchers at the University of Tokyo, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
作用机制
The exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is not fully understood, but it is believed to work by disrupting the nervous system of the parasites, leading to paralysis and death. It has been shown to be effective against both adult and juvenile schistosomes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the parasites it targets. These include changes in the levels of certain neurotransmitters, such as acetylcholine and serotonin, as well as alterations in the structure and function of the parasites' muscles.
实验室实验的优点和局限性
One of the main advantages of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is its specificity for schistosomes, which means that it does not affect other types of parasites or organisms. This makes it a useful tool for studying the biology and physiology of these parasites. However, there are also limitations to its use, including the fact that it can be difficult to obtain and that it may have variable effects depending on the species and strain of schistosome being studied.
未来方向
There are many potential future directions for research on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide and its applications. These include:
- Further studies to elucidate the exact mechanism of action of this compound and to identify potential drug targets for new anti-parasitic compounds.
- Development of new formulations and delivery methods for this compound to improve its efficacy and reduce side effects.
- Investigation of the potential use of this compound in combination with other drugs to treat parasitic infections.
- Exploration of the potential applications of this compound in other areas, such as cancer research and drug discovery.
In conclusion, this compound is a promising compound that has been extensively studied for its potential as an anti-parasitic drug. While there is still much to learn about its mechanism of action and potential applications, it represents an important tool for researchers studying parasitic infections and their treatment.
合成方法
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide involves several steps, including the reaction of 2-methoxyphenylsulfonyl chloride with propylamine, followed by the addition of thioacetamide and hydrogen peroxide. The resulting compound is then treated with hydrochloric acid to yield this compound.
科学研究应用
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential as an anti-parasitic drug, particularly in the treatment of schistosomiasis, a parasitic infection caused by trematode worms. Schistosomiasis is a major public health problem in many parts of the world, particularly in sub-Saharan Africa, where millions of people are infected.
属性
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S2/c1-3-8-15-23(19,20)14-11-12(6-7-13(14)21-2)16-9-4-5-10-22(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJMBMPSQBSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B5168666.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![ethyl 4-[3-(4-ethylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5168678.png)
![N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
